Cas no 1805451-78-8 (6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile)

6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile is a fluorinated pyridine derivative with a versatile structure, combining a difluoromethyl group, hydroxyl functionality, and an acetonitrile moiety. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of the difluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl and nitrile functionalities offer sites for further derivatization. Its well-defined heterocyclic core makes it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound’s stability and synthetic flexibility make it a valuable intermediate for specialized chemical synthesis.
6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile structure
1805451-78-8 structure
Product name:6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile
CAS No:1805451-78-8
MF:C9H8F2N2O
Molecular Weight:198.169428825378
CID:4888132

6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile 化学的及び物理的性質

名前と識別子

    • 6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile
    • インチ: 1S/C9H8F2N2O/c1-5-6(2-3-12)4-7(8(10)11)13-9(5)14/h4,8H,2H2,1H3,(H,13,14)
    • InChIKey: GIBHFTYGCYWPJJ-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(CC#N)=C(C)C(N1)=O)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 374
  • XLogP3: 0.4
  • トポロジー分子極性表面積: 52.9

6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029028895-250mg
6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile
1805451-78-8 95%
250mg
$960.40 2022-04-01
Alichem
A029028895-500mg
6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile
1805451-78-8 95%
500mg
$1,735.55 2022-04-01
Alichem
A029028895-1g
6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile
1805451-78-8 95%
1g
$3,039.75 2022-04-01

6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile 関連文献

6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrileに関する追加情報

6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile

6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile is a highly specialized organic compound with the CAS registry number 1805451-78-8. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyridine ring substituted with a difluoromethyl group at position 6, a hydroxyl group at position 2, a methyl group at position 3, and an acetonitrile group at position 4. These substituents confer unique electronic and steric properties to the molecule, making it a valuable substrate for further functionalization and exploration in various research domains.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile through multi-step processes involving palladium-catalyzed cross-coupling reactions and selective oxidation techniques. The incorporation of the difluoromethyl group introduces fluorine atoms into the molecule, which are known to enhance bioavailability and metabolic stability in pharmaceutical compounds. The hydroxyl group at position 2 provides an additional site for hydrogen bonding, which can be exploited in designing bioactive molecules. Meanwhile, the acetonitrile group at position 4 acts as an electron-withdrawing substituent, influencing the overall electronic distribution of the pyridine ring and potentially enhancing reactivity in subsequent reactions.

The compound has garnered significant attention due to its potential applications in drug discovery. Researchers have explored its role as a scaffold for developing kinase inhibitors, where the pyridine ring serves as a core structure for binding to protein targets. The presence of electron-withdrawing groups like acetonitrile and difluoromethyl enhances the binding affinity by creating favorable electrostatic interactions with the target enzymes. Recent studies have demonstrated that analogs of this compound exhibit promising inhibitory activity against several oncogenic kinases, making them potential candidates for anticancer drug development.

In addition to its pharmaceutical applications, 6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile has shown promise in agrochemical research. Its ability to modulate plant growth regulators has been investigated, with findings suggesting that it could serve as a lead compound for developing environmentally friendly pesticides or growth enhancers. The fluorinated substituents not only improve the stability of the molecule under environmental conditions but also reduce its toxicity to non-target organisms, aligning with current trends toward sustainable agriculture.

From a materials science perspective, this compound has been evaluated as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The hydroxyl and acetonitrile groups provide multiple coordination sites for metal ions, enabling the construction of porous materials with high surface areas. Recent research highlights its potential use in gas storage applications, where its ability to selectively adsorb gases like CO₂ and CH₄ could contribute to addressing global energy challenges.

The synthesis and characterization of 6-(Difluoromethyl)-2-hydroxy-3-methylpyridine-4-acetonitrile have been documented in several peer-reviewed journals, showcasing its versatility across multiple disciplines. Its unique combination of functional groups makes it an ideal candidate for further exploration in areas such as catalysis, sensors, and nanotechnology. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in advancing both academic and industrial pursuits.

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